REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH:6]=[CH:5]2.C(N(CC)C(C)C)(C)C.[CH3:22][O:23][CH2:24]Cl>C(#N)C>[CH3:22][O:23][CH2:24][O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH:6]=[CH:5]2
|
Name
|
|
Quantity
|
39.8 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=CC(OC2=CC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the resulting mixture at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is used without further purification
|
Type
|
CUSTOM
|
Details
|
Equip a 2-L, three-neck, round-bottom flask with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
the temperature below 40° C
|
Type
|
STIRRING
|
Details
|
Stir at room temperature for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
quench the reaction mixture with saturated aqueous ammonium chloride (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue by column chromatography on silica gel (30-50% ethyl acetate/heptane)
|
Type
|
CUSTOM
|
Details
|
to afford a light yellow solid
|
Type
|
ADDITION
|
Details
|
in a mixture of ethyl acetatefleptane (150 mL, 10:90)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOC=1C=C2C=CC(OC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |